molecular formula C11H8N6O5 B4292233 4-{5-[(4-nitrophenoxy)methyl]-1,2,4-oxadiazol-3-yl}-1,2,5-oxadiazol-3-amine

4-{5-[(4-nitrophenoxy)methyl]-1,2,4-oxadiazol-3-yl}-1,2,5-oxadiazol-3-amine

Cat. No. B4292233
M. Wt: 304.22 g/mol
InChI Key: IHOHRYQOYVGXCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{5-[(4-nitrophenoxy)methyl]-1,2,4-oxadiazol-3-yl}-1,2,5-oxadiazol-3-amine is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is a type of oxadiazole derivative that has been synthesized using a specific method. The compound has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.

Mechanism of Action

The exact mechanism of action of 4-{5-[(4-nitrophenoxy)methyl]-1,2,4-oxadiazol-3-yl}-1,2,5-oxadiazol-3-amine is not fully understood. However, it has been proposed that the compound may act by inhibiting specific enzymes or proteins that are involved in various cellular processes. For example, the compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is involved in the production of prostaglandins, which are known to play a role in inflammation. The compound has also been found to inhibit the activity of DNA topoisomerase II, which is an enzyme that is involved in DNA replication and repair.
Biochemical and Physiological Effects
The compound 4-{5-[(4-nitrophenoxy)methyl]-1,2,4-oxadiazol-3-yl}-1,2,5-oxadiazol-3-amine has been found to exhibit significant biochemical and physiological effects. The compound has been found to exhibit significant antitumor activity in various cancer cell lines. In addition, the compound has been found to exhibit significant anti-inflammatory activity and has been studied for its potential use in the treatment of various inflammatory conditions. The compound has also been found to exhibit significant antibacterial activity against various bacterial strains.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-{5-[(4-nitrophenoxy)methyl]-1,2,4-oxadiazol-3-yl}-1,2,5-oxadiazol-3-amine in lab experiments is its unique properties. The compound has been found to exhibit significant antitumor, anti-inflammatory, and antibacterial activity, making it a valuable tool for researchers studying these areas. However, one of the main limitations of using this compound in lab experiments is its potential toxicity. The compound has been found to exhibit cytotoxic effects in some cell lines, which may limit its use in certain experiments.

Future Directions

There are several future directions for research involving 4-{5-[(4-nitrophenoxy)methyl]-1,2,4-oxadiazol-3-yl}-1,2,5-oxadiazol-3-amine. One area of research is the development of analogs of this compound with improved properties. For example, researchers may focus on developing analogs with increased potency or decreased toxicity. Another area of research is the study of the mechanism of action of this compound. Researchers may focus on identifying the specific enzymes or proteins that are targeted by this compound and how it affects their activity. Finally, researchers may focus on the potential use of this compound in combination with other drugs or therapies for the treatment of various diseases.

Scientific Research Applications

The compound 4-{5-[(4-nitrophenoxy)methyl]-1,2,4-oxadiazol-3-yl}-1,2,5-oxadiazol-3-amine has been studied for its potential applications in various fields of scientific research. One of the main applications of this compound is in the field of medicinal chemistry. The compound has been found to exhibit potential antitumor activity and has been studied for its potential use in cancer therapy. In addition, the compound has been studied for its potential use as an anti-inflammatory agent and has been found to exhibit significant anti-inflammatory activity. The compound has also been studied for its potential use as an antibacterial agent and has been found to exhibit significant antibacterial activity against various bacterial strains.

properties

IUPAC Name

4-[5-[(4-nitrophenoxy)methyl]-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N6O5/c12-10-9(14-22-15-10)11-13-8(21-16-11)5-20-7-3-1-6(2-4-7)17(18)19/h1-4H,5H2,(H2,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHOHRYQOYVGXCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OCC2=NC(=NO2)C3=NON=C3N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N6O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{5-[(4-Nitrophenoxy)methyl]-1,2,4-oxadiazol-3-yl}-1,2,5-oxadiazol-3-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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